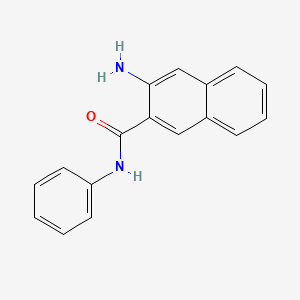
2-Naphthalenecarboxamide, 3-amino-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-amino-N-phenyl- is an organic compound with the molecular formula C17H13NO2 It is a derivative of naphthalene and is characterized by the presence of an amide group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-amino-N-phenyl- typically involves the reaction of 2-naphthoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxamide, 3-amino-N-phenyl- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 3-amino-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 3-amino-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, 3-amino-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary widely depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-: This compound has a hydroxyl group instead of an amino group, which can significantly alter its chemical properties and reactivity.
2-Naphthalenecarboxamide, 3-methoxy-N-phenyl-: The presence of a methoxy group can influence the compound’s solubility and interaction with other molecules.
Uniqueness
2-Naphthalenecarboxamide, 3-amino-N-phenyl- is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions that are not possible with hydroxyl or methoxy groups. This can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.
Propiedades
Número CAS |
72553-65-2 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
3-amino-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(20)19-14-8-2-1-3-9-14/h1-11H,18H2,(H,19,20) |
Clave InChI |
JUIYPOJWQMWWJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




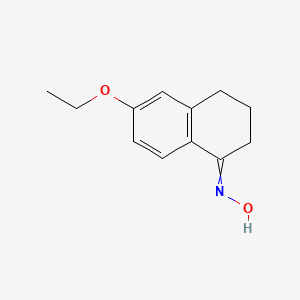
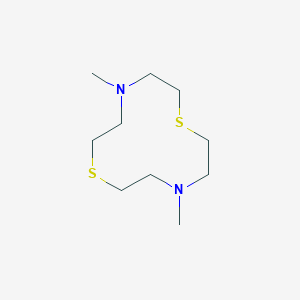
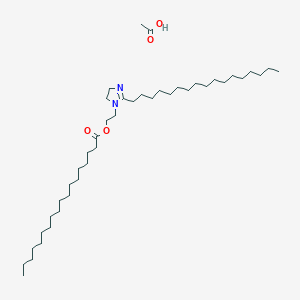
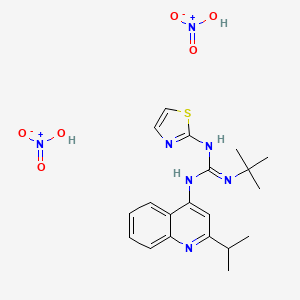

![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
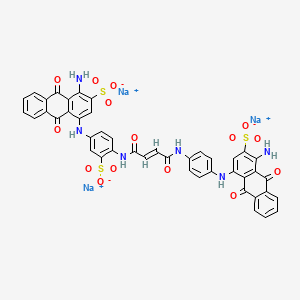
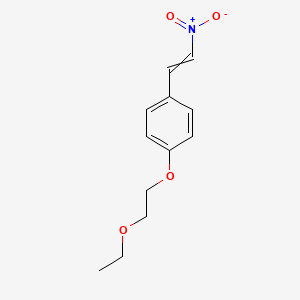
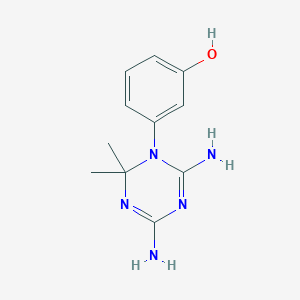
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
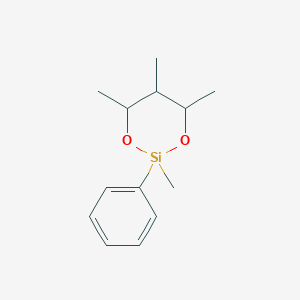
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
